Compound Description: JNJ-5207787 is a novel neuropeptide Y Y2 receptor (Y2) antagonist. It exhibits high potency and selectivity for Y2 receptors over other NPY receptor subtypes (Y1, Y4, and Y5). In vitro and in vivo studies have demonstrated its ability to inhibit PYY binding and PYY-stimulated [35S]GTPγS binding, confirming its antagonist activity. []
Relevance: JNJ-5207787 shares several key structural features with N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide, including the presence of an indole core, a cyano group, and an acrylamide moiety. The main difference lies in the substituents attached to these core structures.
LCI699
Relevance: While the structure of LCI699 is not explicitly provided, its description as a CYP11B2 inhibitor suggests the presence of structural features that enable interaction with this enzyme. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide may also interact with CYP11B2 or other cytochrome P450 enzymes due to the presence of similar structural moieties, such as the indole and benzodioxol groups.
Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels, particularly Cav2.2 (N-type). It exhibits preferential inhibition of Cav2.2 channels under depolarized conditions and has shown efficacy in reversing inflammatory and neuropathic pain in preclinical models. [, ]
Relevance: TROX-1, like N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide, possesses an indole core, highlighting a potential common scaffold for interacting with various biological targets. Although their overall structures and targets differ, the presence of this shared moiety suggests potential similarities in their pharmacophoric properties. (https://www.semanticscholar.org/paper/1b412c56077c5e1550a1d1094dcac9abdc99fe87)
Relevance: The paper discusses the development of potentiators that do not interfere with ∆F508-CFTR stability or corrector action, unlike Ivacaftor. While N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide is not directly related to Ivacaftor, this research highlights the importance of considering potential interactions and off-target effects when designing combination therapies, especially in the context of complex diseases like cystic fibrosis.
Compound Description: CP55940 is a nonclassic cannabinoid agonist that displays high potency at both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. []
Relevance: The study investigating CP55940 highlights the diverse functional selectivity of CB2 receptor ligands. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide may also exhibit functional selectivity at its target, and understanding the specific signaling pathways it modulates is crucial for predicting its therapeutic effects and potential side effects.
Compound Description: S32504 is a novel naphthoxazine agonist that displays a potent and selective profile at dopamine D3 and D2 receptors. It potently stimulates G-protein activation and mitogen-activated protein kinase signaling at these receptors, resulting in suppression of dopaminergic neuronal activity in vivo. []
Relevance: While N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide targets a different receptor system, the detailed characterization of S32504 provides a valuable example of how in vitro and in vivo studies can be used to understand the pharmacological profile of a novel compound.
Compound Description: S33084 is a potent, selective, and competitive antagonist at dopamine D3 receptors. It displays high affinity for hD3 receptors and potently antagonizes dopamine-induced [35S]GTPγS binding and mitogen-activated protein kinase activation. In vivo, S33084 selectively blocks the effects of the D3 agonist PD128,907 on dopamine release and neuronal activity. []
Compound Description: 8-OH-DPAT is a serotonin (5-HT1A) receptor agonist that inhibits bladder activity in cats with chronic spinal cord injury. Its effects are dose-dependent and can be reversed by the 5-HT1A antagonist WAY-100635, suggesting a specific mechanism of action mediated through 5-HT1A receptors. []
Relevance: Although N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide does not target the serotonergic system, the study involving 8-OH-DPAT exemplifies the potential therapeutic applications of targeting specific receptor subtypes for treating conditions like bladder hyperactivity.
Compound Description: GR-46611 is a serotonin receptor agonist that primarily targets 5-HT1B and 5-HT1D receptors but also exhibits some activity at 5-HT1A receptors. Similar to 8-OH-DPAT, it has been shown to reduce bladder hyperactivity and increase bladder capacity in cats with chronic spinal cord injury. []
Δ9-tetrahydrocannabinol (Δ9-THC)
Compound Description: Δ9-THC is a classic cannabinoid known for its bronchodilator, anti-inflammatory, and antitussive activities in the airways. Studies in guinea pigs have shown that Δ9-THC inhibits TNF-α-enhanced vagal-induced bronchoconstriction, neutrophil recruitment to the airways, and citric acid-induced cough responses. These effects are mediated through activation of presynaptic CB1 and CB2 receptors. []
Relevance: While N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide is not a cannabinoid, the study investigating Δ9-THC highlights the therapeutic potential of targeting CB1 and CB2 receptors for treating airway diseases. The benzodioxol moiety present in the main compound is also found in some cannabinoid ligands, suggesting potential shared pharmacophoric features.
Compound Description: PPA250 is a small-molecule inhibitor of inducible nitric oxide synthase (iNOS) dimerization. It has been shown to suppress NO production and exhibit therapeutic potential in animal models of inflammatory diseases, such as rheumatoid arthritis and septic shock. []
Relevance: Although N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide does not target iNOS, the study involving PPA250 demonstrates the feasibility of targeting protein-protein interactions, such as dimerization, for therapeutic intervention.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.